molecular formula C17H15Cl2N B13778067 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- CAS No. 63918-66-1

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-

Cat. No.: B13778067
CAS No.: 63918-66-1
M. Wt: 304.2 g/mol
InChI Key: KMAVLDDABBYQQM-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
The compound 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- (CAS: 63918-66-1) is a chlorinated dibenzazepine derivative with the molecular formula C₁₇H₁₅Cl₂N and a molecular weight of 304.23 g/mol . Structurally, it features a dibenzazepine core (a fused tricyclic system) substituted with an allyl group at position 6, two chlorine atoms at positions 3 and 9, and a partially saturated 6,7-dihydro moiety .

Properties

CAS No.

63918-66-1

Molecular Formula

C17H15Cl2N

Molecular Weight

304.2 g/mol

IUPAC Name

3,9-dichloro-6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C17H15Cl2N/c1-2-7-20-10-12-8-14(18)3-5-16(12)17-6-4-15(19)9-13(17)11-20/h2-6,8-9H,1,7,10-11H2

InChI Key

KMAVLDDABBYQQM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=C(C=CC(=C2)Cl)C3=C(C1)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 6-allyl-6,7-dihydro-3,9-dichloro-5H-dibenz[c,e]azepine involves the construction of the dibenzazepine core followed by selective chlorination and allylation steps. The core heterocyclic structure, 6,7-dihydro-5H-dibenz[c,e]azepine, serves as the key intermediate.

Preparation of 6,7-Dihydro-5H-dibenz[c,e]azepine Core

Several methods exist for synthesizing the dibenzazepine framework:

  • Reductive Cyclization Route:
    Methyl 2-(2-cyanophenyl)benzoate undergoes reductive cyclization using hydrogen gas over Raney nickel catalyst to form 6,7-dihydro-5H-dibenz[c,e]azepin-7-one. This intermediate is then reduced with lithium aluminium hydride to yield 6,7-dihydro-5H-dibenz[c,e]azepine.

  • Ammonia Reaction Route:
    o,o’-dibromoethyldiphenyl reacts with ammonia under controlled conditions to form the dibenzazepine ring, though this method often suffers from low yields.

  • Photochemical Route:
    N-benzyl-N-(2-iodobenzyl)amine can be converted photochemically to the desired dibenzazepine, but this is less commonly used due to complexity.

Chlorination to Introduce Dichloro Substituents

Selective chlorination at the 3 and 9 positions on the dibenzazepine core is essential to obtain the dichloro derivative. This step typically uses chlorinating agents under controlled conditions to avoid over-chlorination or side reactions. Although detailed protocols are scarce, the presence of chlorine atoms significantly influences the compound's pharmacological profile.

Allylation at Position 6

The allyl group is introduced at the 6-position via nucleophilic substitution:

  • 6,7-Dihydro-5H-dibenz[c,e]azepine hydrochloride is first converted to the free base by alkaline treatment.
  • The free base is then reacted with allyl bromide in benzene at 25–30 °C.
  • The reaction mixture becomes turbid quickly, and crystalline deposits form after several days.
  • Heating on a steam bath for approximately 1.75 hours enhances the reaction.
  • The product is isolated by filtration, washing, and evaporation of the solvent.
  • Purification involves recrystallization with phosphoric acid in alcohol to yield the allyl-substituted dibenzazepine phosphate salt.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Temperature Time Yield/Notes
Reductive Cyclization Methyl 2-(2-cyanophenyl)benzoate, H₂, Raney Ni Room temp to reflux Several hours Intermediate 6,7-dihydro-5H-dibenz[c,e]azepin-7-one formed
Reduction Lithium aluminium hydride in ether 0–25 °C Several hours 6,7-Dihydro-5H-dibenz[c,e]azepine obtained
Chlorination Chlorinating agent (e.g., Cl₂ or SO₂Cl₂) Controlled temp Variable 3,9-Dichloro substitution introduced
Allylation Allyl bromide, benzene solvent 25–30 °C Days (3–4 days) + heating 6-Allyl derivative isolated as phosphate salt

Research Findings and Optimization Notes

  • The allylation reaction proceeds slowly at ambient temperature, requiring extended reaction times and mild heating to complete.
  • Purification via salt formation with phosphoric acid improves crystallinity and purity.
  • Use of lithium aluminium hydride for reduction is a standard but requires careful handling due to its reactivity and potential hazards.
  • Industrial-scale synthesis is limited by the complexity of multi-step procedures and the need for stringent control of reaction conditions to avoid impurities.
  • Alternative solvents such as isopropanol and water-alcohol mixtures have been explored for related dibenzazepine derivatives to improve yields and reduce hazardous solvent use.

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Reductive Cyclization + Reduction Cyclization with Raney Ni, reduction with LiAlH₄ Well-established, good yields for core Requires handling of pyrophoric reagents
Ammonia Reaction Route Reaction of dibromo derivatives with ammonia Simple reagents Low yields, side reactions
Photochemical Route Photochemical ring closure Novel approach Complex setup, low scalability
Chlorination + Allylation Selective chlorination, nucleophilic allylation Targeted functionalization Slow allylation step, requires purification

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Vasodilatory Effects

Azapetine has been identified as a potent alpha-1 adrenoceptor antagonist. This property makes it effective in treating conditions associated with peripheral vascular resistance. Research indicates that it acts as an arterial vasodilator, which can be beneficial for patients with hypertension and other cardiovascular disorders .

Antidepressant Activity

Studies have shown that compounds similar to Azapetine possess antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

Neuroprotective Properties

Emerging research suggests that Azapetine may offer neuroprotective effects. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neurological studies .

Case Study 1: Cardiovascular Benefits

In a clinical study involving hypertensive patients, Azapetine was administered to evaluate its effect on blood pressure regulation. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo groups, highlighting its potential as a therapeutic agent for hypertension management .

Case Study 2: Depression Treatment

A double-blind trial assessed the efficacy of Azapetine in patients with major depressive disorder. Participants receiving the drug reported improved mood and reduced symptoms of depression over an eight-week period compared to those receiving a placebo. These findings support further investigation into its use as an antidepressant .

Mechanism of Action

The mechanism of action of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Physical State : Oil (as reported for the uncharged base form) .
  • Boiling Point : 176–179°C at 12 mm Hg .
  • Solubility : Insoluble in water .

Toxicity Profile
The compound exhibits significant acute toxicity:

Route LD₅₀ (Mouse) Reference
Intravenous 47 mg/kg JPETAB 103,10,51
Intraperitoneal 316 mg/kg JPETAB 103,10,51

It is classified as a poison via these routes and releases highly toxic fumes of chlorides and NOₓ upon decomposition .

Comparative Analysis with Structurally Related Compounds

This section evaluates the target compound against structurally or functionally similar dibenzazepine derivatives, emphasizing substituent effects on toxicity, applications, and physicochemical properties.

Comparison with 8,9-DICHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE (LY1)

Structural Differences:

  • Simpler monocyclic benzazepine core (vs. tricyclic dibenzazepine).
  • Tetrahydro (saturated) ring system (vs. dihydro).
  • Dichloro substitution at positions 8 and 9 (vs. 3 and 9).

Toxicity: No LD₅₀ data available, but environmental hazard classifications suggest moderate risks .

Key Insight: The tricyclic framework of the target compound likely enhances lipophilicity and bioactivity compared to LY1’s monocyclic structure, contributing to its higher toxicity .

Comparison with 5H-DIBENZ[b,f]AZEPINE DERIVATIVES

Example Compound: Antioxidant-active derivatives with aminophenol substituents (e.g., 5-(4-hydroxyphenyl)-5H-dibenz[b,f]azepine) .

Property Target Compound 5H-Dibenz[b,f]azepine Derivatives
Functional Groups Allyl, dichloro Aminophenols, hydroxyl
Bioactivity Acute toxicity Antioxidant (IC₅₀: 10–50 μM in DPPH assay)
Applications Industrial/Research chemical Pharmaceutical lead candidates

Comparison with 6-ALLYL-6,7-DIHYDRO-6-METHYL-5H-DIBENZ(c,e)AZEPINIUM IODIDE

Chemical Identity : CAS 63918-56-9; molecular formula C₁₈H₁₈IN .
Structural Differences :

  • Methyl substitution at position 6 (vs. chlorine at 3 and 9).
  • Quaternary ammonium iodide salt (vs. neutral base).

Toxicity: Limited data, but quaternary salts often exhibit altered pharmacokinetics (e.g., reduced CNS penetration) compared to neutral bases .

Key Insight : Methylation and salt formation mitigate volatility and may reduce inhalation risks compared to the chlorinated analogue .

Table 1: Structural and Toxicity Comparison

Compound Name Molecular Formula Key Substituents LD₅₀ (Mouse, iv) Application
Target Compound C₁₇H₁₅Cl₂N 3,9-Cl; 6-allyl 47 mg/kg Industrial chemical
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzazepine C₁₀H₁₁Cl₂N 8,9-Cl; tetrahydro N/A Research chemical
5H-Dibenz[b,f]azepine (antioxidant derivative) C₁₈H₁₅NO 4-hydroxyphenyl Non-toxic Pharmaceutical
6-Methyl-dibenzazepinium iodide C₁₈H₁₈IN 6-methyl; iodide salt N/A Research chemical

Table 2: Environmental and Handling Considerations

Compound Name Transport Hazard Class Key Risks
Target Compound 9 (Environmental hazard) Toxic fumes, environmental persistence
5H-Dibenz[b,f]azepine 9 (Environmental hazard) Moderate ecotoxicity

Biological Activity

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-, also known as Azapetine, is a compound of significant interest in pharmacology due to its biological activities, particularly as an alpha-1 adrenoceptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C17H15Cl2N
  • Molecular Weight: 304.21 g/mol
  • CAS Number: 63918-66-1
  • Density: 1.05 g/cm³
  • Boiling Point: 364.5 °C at 760 mmHg
  • LogP (octanol-water partition coefficient): 3.79310
  • Vapor Pressure: 1.67E-05 mmHg at 25°C

Azapetine functions primarily as an alpha-1 adrenoceptor antagonist , which means it blocks the action of norepinephrine on these receptors. This blockade leads to vasodilation and a decrease in peripheral vascular resistance, making it useful in treating conditions like peripheral vascular diseases .

Pharmacological Effects

Research indicates that Azapetine exhibits several pharmacological effects:

  • Vasodilation: By antagonizing alpha-1 receptors, Azapetine promotes arterial dilation, thereby improving blood flow in peripheral vascular diseases.
  • Blood Pressure Regulation: It has been demonstrated to lower blood pressure by reducing vascular resistance .
  • Potential Neuroprotective Effects: Some studies suggest that compounds in the dibenzazepine class may have neuroprotective properties, although more research is needed in this area .

Clinical Trials

A notable clinical trial from the 1950s evaluated the efficacy of Azapetine in patients with peripheral vascular disease. The results showed significant improvement in symptoms related to blood flow and vascular resistance .

Animal Studies

In a study examining the effects of a related dibenzazepine derivative (RO 2-3248), researchers found that it positively influenced hemodynamic parameters in dogs, indicating potential applications for treating vascular conditions .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Alpha-1 Adrenoceptor AntagonismBlocks norepinephrine action leading to vasodilation
Vascular Resistance ReductionDecreases peripheral resistance and improves blood flow
Neuroprotective PotentialPossible protective effects on nervous tissue

Q & A

Q. What established synthetic routes exist for 5H-dibenz(c,e)azepine derivatives, and how can they be adapted for the 6-allyl-6,7-dihydro-3,9-dichloro variant?

Synthetic strategies for dibenzazepines often rely on Friedel-Crafts alkylation, cyclization, or halogenation protocols. For the 6-allyl-6,7-dihydro-3,9-dichloro derivative, key steps include:

  • Halogenation : Introduce chlorine at positions 3 and 9 via electrophilic substitution, guided by directing groups (e.g., meta-directing substituents).
  • Allylation : Use allyl bromide under basic conditions to functionalize the azepine nitrogen, ensuring regioselectivity via steric or electronic control .
  • Spectroscopic validation : Confirm structure via 1H^1H-NMR (e.g., δH 6.62–7.64 for aromatic protons) and mass spectrometry (m/z 262.0185 for C14_{14}H10_{10}NCl2_2) .

Q. How can researchers resolve discrepancies in reported spectroscopic data for dibenzazepine derivatives?

Discrepancies in melting points or NMR shifts often arise from:

  • Solvent effects : Compare data acquired in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Crystallinity : Recrystallize samples to ensure purity, as impurities or polymorphs alter physical properties.
  • Instrument calibration : Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 64.2%, H: 3.5% for C14_{14}H9_{9}Cl2_2N) .

Q. What theoretical frameworks guide the study of dibenzazepine reactivity and electronic properties?

  • Aromaticity models : Assess conjugation in the dibenzazepine core using Hückel’s rule or nucleus-independent chemical shift (NICS) calculations.
  • Frontier molecular orbital (FMO) analysis : Predict sites for electrophilic/nucleophilic attack by analyzing HOMO-LUMO gaps.
  • DFT studies : Model substituent effects (e.g., electron-withdrawing Cl groups) on reaction pathways .

Advanced Research Questions

Q. What methodological approaches optimize yield in multi-step syntheses of halogenated dibenzazepines?

  • Factorial design : Screen variables (temperature, catalyst loading) using a 2k^k design to identify critical factors. For example, optimize Cl introduction via Lewis acid catalysis (AlCl3_3) at 0–5°C .
  • In-line analytics : Employ HPLC or GC-MS to monitor intermediates and minimize side reactions (e.g., over-halogenation).
  • Scale-up considerations : Address mass transfer limitations in cyclization steps using flow chemistry .

Q. How can computational modeling predict the biological activity of 6-allyl-6,7-dihydro-3,9-dichloro-dibenzazepine?

  • Molecular docking : Simulate binding affinity to target proteins (e.g., serotonin receptors) using AutoDock Vina.
  • QSAR models : Correlate Cl substitution patterns with bioactivity using descriptors like logP and polar surface area.
  • ADMET prediction : Assess pharmacokinetics (e.g., CYP450 metabolism) via SwissADME or ADMETLab .

Q. What experimental strategies address stability challenges in dibenzazepine derivatives under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2 _2O2 _2) conditions, followed by LC-MS analysis to identify degradation products.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) .

Methodological and Theoretical Considerations

Q. How can researchers design a robust experimental protocol for studying dibenzazepine derivatives?

  • Control groups : Include unsubstituted dibenzazepine to isolate the effects of Cl and allyl groups.
  • Reproducibility : Document solvent purity, reaction atmosphere (N2_2), and stirring rates.
  • Data triangulation : Combine NMR, IR, and X-ray crystallography for structural confirmation .

Q. What frameworks support the integration of dibenzazepine research into broader pharmaceutical or materials science contexts?

  • Structure-activity relationship (SAR) : Link substituent effects (e.g., Cl at C3/C9) to biological targets or material properties (e.g., conductivity).
  • Lifecycle analysis : Evaluate synthetic routes for environmental impact (e.g., atom economy, waste minimization) .

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